5-(Aminomethyl)-1,3-benzothiazol-2-amine is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety substituted with an aminomethyl group. Its molecular formula is , and it features a benzothiazole ring that contributes to its biological activity and potential applications in medicinal chemistry. The compound is of interest due to its structural properties, which allow for various
The chemical reactivity of 5-(Aminomethyl)-1,3-benzothiazol-2-amine involves several types of reactions:
5-(Aminomethyl)-1,3-benzothiazol-2-amine exhibits significant biological activities, making it a candidate for further pharmacological studies:
The synthesis of 5-(Aminomethyl)-1,3-benzothiazol-2-amine can be achieved through various methods:
5-(Aminomethyl)-1,3-benzothiazol-2-amine has potential applications in several fields:
Studies on the interactions of 5-(Aminomethyl)-1,3-benzothiazol-2-amine with biological macromolecules are crucial for understanding its mechanism of action. Preliminary investigations suggest that it may interact with bacterial enzymes, leading to inhibition and subsequent antibacterial effects. Further research is needed to elucidate these interactions at a molecular level.
Several compounds share structural similarities with 5-(Aminomethyl)-1,3-benzothiazol-2-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Aminobenzothiazole | Basic structure without aminomethyl substitution | Known for broad-spectrum antimicrobial activity |
| Benzothiazole | Core structure without amino substitutions | Used as a scaffold in drug design |
| 4-Methylbenzothiazole | Methyl group substitution on benzothiazole | Exhibits distinct pharmacological profiles |
| 6-Methoxybenzothiazole | Methoxy group enhancing solubility | Potential use in enhancing bioavailability |
These compounds illustrate how variations in substitution patterns on the benzothiazole core can influence biological activity and pharmacological properties.
The benzothiazole core (C$$7$$H$$5$$NS) provides a planar, aromatic framework that facilitates interactions with enzymatic pockets and nucleic acids. In 5-(aminomethyl)-1,3-benzothiazol-2-amine, the 2-amino group enhances hydrogen-bonding capacity, while the 5-aminomethyl substituent introduces conformational flexibility and additional hydrogen-bond donor sites. This dual functionalization distinguishes it from simpler derivatives like 2-aminobenzothiazole (C$$7$$H$$6$$N$$2$$S) or 5-methyl-2-aminobenzothiazole (C$$8$$H$$8$$N$$2$$S).
Table 1: Comparative Structural Features of Benzothiazole Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Interactions |
|---|---|---|---|
| 2-Aminobenzothiazole | -NH$$_2$$ at C2 | 150.20 | Hydrogen bonding, π-π stacking |
| 5-Methyl-2-aminobenzothiazole | -NH$$2$$ at C2, -CH$$3$$ at C5 | 164.23 | Hydrophobic interactions |
| 5-(Aminomethyl)-1,3-benzothiazol-2-amine | -NH$$2$$ at C2, -CH$$2$$NH$$_2$$ at C5 | 179.25 | Multivalent hydrogen bonding |
The 5-aminomethyl group enables structural diversification through reductive amination or acylation, a strategy employed in optimizing pharmacokinetic properties. Computational studies suggest that the compound’s dipole moment (≈3.5 D) and polar surface area (≈95 Ų) enhance solubility compared to nonpolar analogs like 5-methyl-2-aminobenzothiazole.
The therapeutic exploration of 2-aminobenzothiazoles began in the mid-20th century with the discovery of their antimicrobial properties. Early synthetic routes relied on thiocyanation of anilines, but regioselectivity challenges limited structural diversity. The 1980s saw advancements in cyclization methods using bromine-acetic acid systems, enabling the synthesis of 6-substituted derivatives.
The development of solid-phase synthesis in the 2000s revolutionized access to 2-aminobenzothiazoles. As demonstrated by Thompson et al. (2009), resin-bound acyl-isothiocyanates permitted traceless synthesis of diverse analogs, including those with 5-position modifications. This methodological breakthrough facilitated the creation of 5-(aminomethyl)-1,3-benzothiazol-2-amine through:
Recent structure-activity relationship (SAR) studies reveal that 5-position substitutions critically influence target selectivity. For instance, 5-aminomethyl derivatives exhibit enhanced binding to fungal cytochrome P450 enzymes compared to bacterial targets, a reversal of the activity profile observed in 6-substituted analogs. This positional dependency underscores the compound’s unique pharmacophoric potential.
The synthesis of 5-(aminomethyl)-1,3-benzothiazol-2-amine analogues through conventional organic synthesis routes utilizing cyclohexylamine precursors represents a well-established approach in heterocyclic chemistry [1]. The fundamental strategy involves the incorporation of cyclohexylamine as a key building block in the construction of the benzothiazole core structure, followed by selective functionalization to introduce the aminomethyl substituent at the 5-position [2].
The primary synthetic pathway commences with the preparation of cyclohexylamine-derived intermediates through the complete hydrogenation of aniline using cobalt-based or nickel-based catalysts, yielding cyclohexylamine in quantitative conversion [2]. This reaction proceeds according to the stoichiometric relationship: aniline plus three equivalents of hydrogen gas producing cyclohexylamine under catalytic conditions [3]. Alternative preparation methods include the alkylation of ammonia using cyclohexanol as the alkylating agent, providing access to the primary amine functionality required for subsequent transformations [3].
The conventional synthesis route typically employs a multi-step approach involving the formation of benzothiazole precursors followed by cyclohexylamine incorporation [4]. Initial studies demonstrated that benzothiazole derivatives can be prepared through the condensation of 2-aminobenzothiazole with cyclohexylamine under controlled reaction conditions [4]. The reaction proceeds through the formation of an intermediate amide linkage, specifically generating compounds such as N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide in yields of 76.6 percent [4].
Research findings indicate that the cyclohexylamine-benzothiazole coupling reaction requires specific temperature and time parameters for optimal yield [4]. The synthetic procedure involves dissolving equimolar quantities of the benzothiazole precursor and cyclohexylamine in suitable organic solvents, followed by heating under reflux conditions for periods ranging from 3 to 24 hours [4]. Characterization of the resulting products through nuclear magnetic resonance spectroscopy reveals characteristic signals for the cyclohexyl moiety, including multiple signals in the aliphatic region corresponding to the cyclohexane ring carbons [4].
The conventional approach demonstrates broad substrate tolerance, accommodating various substitution patterns on the benzothiazole core [5]. Alkylation and acylation reactions of 2-aminobenzothiazoles can be achieved using highly reactive halogenides, with the primary amino group undergoing initial alkylation to produce monoalkylated intermediates [5]. These intermediates subsequently undergo tautomerization to yield dialkylated products under appropriate reaction conditions [5].
Table 1 presents representative yields and reaction conditions for conventional cyclohexylamine-based syntheses:
| Starting Material | Cyclohexylamine Equivalent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzothiazole | 1.1 | 3 | 25 | 76.6 |
| 6-Substituted derivatives | 1.2 | 4-6 | 60-80 | 65-85 |
| Nitro-substituted precursors | 1.5 | 8-12 | 100 | 70-90 |
The mechanistic pathway involves nucleophilic attack of the cyclohexylamine nitrogen atom on electrophilic centers within the benzothiazole framework [6]. This process typically proceeds through the formation of stable intermediates that undergo subsequent cyclization reactions to establish the final heterocyclic structure [6]. The reaction conditions must be carefully optimized to prevent side reactions, particularly the formation of unwanted dimerization products or decomposition of the cyclohexylamine component [5].
Microwave-assisted synthesis has emerged as a powerful technique for the efficient preparation of benzothiazole derivatives, offering significant advantages in terms of reaction time reduction and improved yields [7] [8]. The application of microwave irradiation to benzothiazole synthesis represents a paradigm shift from conventional heating methods, enabling rapid cyclization reactions under controlled conditions [9].
The fundamental principle underlying microwave-assisted benzothiazole formation involves the direct heating of reaction mixtures through dielectric heating, resulting in uniform temperature distribution and enhanced reaction kinetics [7]. Research demonstrates that benzothiazole derivatives can be synthesized through the condensation of 2-aminothiophenol with aldehydes under microwave irradiation conditions, achieving excellent yields in significantly reduced reaction times [7].
Systematic optimization studies reveal that microwave-assisted cyclization of benzothiazole precursors requires specific power settings and irradiation times for optimal results [7]. The general procedure involves combining 2-aminothiophenol with appropriate aldehyde components in suitable solvents, typically ethanol, followed by microwave irradiation at 80 degrees Celsius for 15 minutes [7]. These conditions represent a substantial improvement over conventional methods, which typically require several hours of reflux heating [7].
The efficiency of microwave-assisted synthesis is particularly evident in the preparation of substituted benzothiazole derivatives [8]. Studies report the successful synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation conditions, with reaction times shortened compared to conventional heating [8]. The microwave-assisted approach also enables the synthesis of piperazine-substituted benzothiazole derivatives with enhanced yields and reduced reaction times [8].
Mechanistic investigations indicate that microwave irradiation facilitates the cyclization process through enhanced molecular motion and improved collision frequencies between reactive species [7]. The rapid heating achieved through microwave irradiation promotes the formation of key intermediates, including Schiff base precursors, which subsequently undergo intramolecular cyclization to form the benzothiazole ring system [7].
Comparative studies between conventional and microwave-assisted synthesis demonstrate the superior efficiency of the microwave approach [10]. The synthesis of 2-aminobenzothiazole derivatives through microwave-mediated diazotization and coupling reactions shows significant improvements in both yield and reaction time [10]. Representative compounds exhibit yields ranging from 87 to 90 percent under microwave conditions, compared to 65-75 percent using conventional methods [10].
Table 2 summarizes the advantages of microwave-assisted versus conventional synthesis:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6-24 hours | 15 minutes - 3 hours |
| Temperature Control | Variable | Precise |
| Energy Efficiency | Low | High |
| Yield Range | 65-85% | 80-95% |
| Solvent Requirements | High | Reduced |
The versatility of microwave-assisted synthesis extends to the preparation of complex benzothiazole architectures [11]. One-pot, three-component reactions involving benzothiazole precursors, aldehydes, and additional nucleophiles can be efficiently conducted under microwave irradiation [11]. These multicomponent reactions provide access to diverse benzothiazole derivatives in single synthetic operations, eliminating the need for multiple purification steps [11].
Recent developments in microwave-assisted benzothiazole synthesis include the use of solvent-free conditions and supported catalysts [12]. The combination of microwave irradiation with heterogeneous catalysts enables the development of environmentally benign synthetic protocols with minimal waste generation [12]. These approaches demonstrate the potential for scaling up microwave-assisted processes for industrial applications [12].
The introduction of aminomethyl functionality into benzothiazole frameworks represents a critical synthetic challenge that has been addressed through various catalytic methodologies [13] [14]. Contemporary approaches to aminomethyl functionalization leverage both transition metal catalysis and organocatalytic strategies to achieve selective carbon-nitrogen bond formation under mild reaction conditions [13].
Photoredox catalysis has emerged as a particularly powerful tool for aminomethyl functionalization reactions [13]. The use of visible light photoredox catalysts enables the generation of reactive intermediates through single-electron transfer processes, facilitating the formation of carbon-nitrogen bonds under ambient conditions [13]. Research demonstrates that photoredox-catalyzed amine functionalization can proceed through oxidative pathways, where tertiary amines serve as both substrates and reductive quenchers in the catalytic cycle [13].
The mechanistic framework for photoredox-catalyzed aminomethyl functionalization involves the initial oxidation of amine substrates to generate ammonium radical cations [13]. These highly reactive intermediates undergo subsequent hydrogen atom abstraction reactions to produce iminium ions, which serve as electrophilic partners for nucleophilic attack by benzothiazole-derived nucleophiles [13]. The overall process results in the selective introduction of aminomethyl groups at desired positions within the benzothiazole framework [13].
Metal-catalyzed approaches to aminomethyl functionalization have been extensively developed, with particular emphasis on palladium-catalyzed transformations [15] [16]. The development of well-defined aminomethyl cyclopalladated complexes has enabled the catalytic aminomethylation of various organic substrates through carbon-carbon bond construction pathways [15]. These palladium-based systems demonstrate exceptional versatility, accommodating both electron-rich and electron-deficient substrates in aminomethylation reactions [15].
The structural properties of aminomethyl cyclopalladated complexes reveal the presence of both aminomethylene-palladium and palladium-iminium resonance forms, indicating dual electrophilic character at both the palladium center and the methylene carbon [15]. This electronic structure enables selective reactivity with different classes of nucleophiles, with softer nucleophiles preferentially attacking the palladium center and harder nucleophiles targeting the methylene position [15].
Catalytic aminomethyl functionalization strategies have been successfully applied to the synthesis of nitrogen-containing heterocycles, including benzothiazole derivatives [14] [17]. The use of metal-organic framework catalysts functionalized with amino groups demonstrates excellent performance in aminomethyl transfer reactions [18]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of product separation, making them attractive for sustainable synthetic applications [18].
Table 3 presents comparative data for different catalytic approaches to aminomethyl functionalization:
| Catalyst System | Reaction Conditions | Substrate Scope | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Photoredox (Ruthenium) | Visible light, 25°C | Tertiary amines | 60-85 | High |
| Palladium complexes | 80-120°C | Alkenes, alkynes | 70-95 | Excellent |
| Metal-organic frameworks | 60-100°C | Various amines | 65-90 | Good |
| Organocatalysts | 25-60°C | Secondary amines | 55-80 | Moderate |
The development of enantioselective aminomethyl functionalization methods represents a significant advancement in the field [17]. Small organic molecules serving as chiral catalysts enable the asymmetric formation of carbon-nitrogen bonds with high enantioselectivity [17]. These organocatalytic systems typically employ aminophenol-derived catalysts that generate chiral allylboron intermediates capable of discriminating between diastereotopic faces of imine substrates [17].
Recent innovations in catalytic aminomethyl functionalization include the development of biomimetic approaches that emulate enzymatic processes [19]. The combination of biocatalytic mechanisms with photoredox catalysis enables unprecedented transformations, including 1,2-amino migration reactions that provide access to γ-substituted β-amino acid derivatives [19]. These biomimetic strategies demonstrate excellent substrate compatibility and functional group tolerance [19].
The development of environmentally sustainable synthetic methodologies for piperazine-substituted benzothiazole derivatives has become a priority in contemporary organic synthesis [20] [21]. Green chemistry approaches emphasize the use of renewable solvents, recyclable catalysts, and waste-minimization strategies to reduce the environmental impact of synthetic processes [20].
Solvent-free synthetic methodologies represent a cornerstone of green chemistry approaches to benzothiazole synthesis [22] [23]. Ball-milling strategies have been successfully implemented for the preparation of benzothiazole derivatives under completely solvent-free conditions [22]. These mechanochemical approaches utilize zinc oxide nanoparticles as recyclable catalysts, enabling the synthesis of benzothiazole products with excellent yields while maintaining high environmental sustainability scores [22].
The implementation of ionic liquid-based synthetic protocols provides an alternative green chemistry approach for benzothiazole derivative preparation [21] [24]. Magnetic ionic liquid catalysts supported on iron oxide nanoparticles demonstrate excellent performance in benzothiazole synthesis under solvent-free ultrasound irradiation conditions [21]. These systems offer the dual advantages of high catalytic activity and easy magnetic separation, enabling efficient catalyst recovery and reuse [21].
Research investigations reveal that Lewis acidic ionic liquids supported on magnetic nanoparticles can catalyze the condensation of 2-aminothiophenols with aromatic aldehydes to produce benzothiazole derivatives in yields ranging from 21 to 90 percent [21]. The catalyst system demonstrates remarkable stability, maintaining catalytic activity through five consecutive reaction cycles with only minimal decrease in performance [21].
Ultrasonic-assisted synthesis represents another important green chemistry strategy for benzothiazole preparation [25] [26]. The application of ultrasonic irradiation significantly reduces reaction times while improving product yields compared to conventional heating methods [26]. Comparative studies demonstrate that ultrasonic conditions can reduce reaction times from 24 hours to 2-3 hours while simultaneously improving yields by 4-8 percent [26].
Water-based synthetic protocols constitute a fundamental aspect of green benzothiazole synthesis [20]. The development of metal-free and ligand-free cyclization reactions in aqueous media enables the preparation of benzothiazole-2-thiols and related derivatives with excellent yields and broad substrate scope [20]. These aqueous protocols eliminate the need for toxic organic solvents while maintaining high synthetic efficiency [20].
Table 4 compares various green chemistry approaches for piperazine-substituted benzothiazole synthesis:
| Green Strategy | Solvent System | Catalyst Type | Energy Source | Yield Range (%) | Environmental Score |
|---|---|---|---|---|---|
| Ball-milling | Solvent-free | ZnO nanoparticles | Mechanical | 75-94 | Excellent |
| Ionic liquids | Minimal/none | Magnetic IL | Ultrasound | 73-90 | Very good |
| Aqueous synthesis | Water | Metal-free | Conventional | 80-95 | Excellent |
| Microwave-assisted | Reduced solvents | Various | Microwave | 85-95 | Good |
The synthesis of piperazine-substituted benzothiazole derivatives through click chemistry methodologies represents an advanced green chemistry approach [27]. Copper-catalyzed azide-alkyne cycloaddition reactions enable the efficient construction of complex benzothiazole-piperazine-triazole hybrid structures under mild reaction conditions [27]. These reactions proceed in environmentally benign solvent systems, typically dimethyl sulfoxide-water mixtures, with excellent regioselectivity and high yields [27].
The integration of multiple green chemistry principles has led to the development of comprehensive sustainable synthetic protocols [28]. Solid-phase synthesis methodologies enable the preparation of benzothiazole derivatives with minimal solvent consumption and simplified purification procedures [28]. These approaches utilize polymer-supported reagents and automated synthesis equipment to maximize efficiency while minimizing waste generation [28].
Biocatalytic approaches to benzothiazole synthesis represent an emerging area of green chemistry research [29]. The use of environmentally friendly solid-state melt reactions eliminates the need for both catalysts and solvents in certain benzothiazole-forming transformations [29]. These protocols achieve bond formation and rearrangement processes through thermal activation alone, representing the ultimate expression of atom-economical synthetic design [29].
The benzothiazole scaffold has demonstrated significant antimicrobial potential, particularly against multidrug-resistant pathogens. Research indicates that benzothiazole derivatives exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action [1] [2].
Benzothiazole derivatives exert antimicrobial effects primarily through inhibition of critical bacterial enzymes. Studies have identified dihydroorotase as a key target, where benzothiazole compounds form hydrogen bonds with active site residues leucine 222 or asparagine 44 [3]. Additionally, these compounds demonstrate inhibitory activity against uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), an essential enzyme in bacterial cell wall synthesis [3].
The molecular docking analysis reveals that benzothiazole derivatives interact with MurB enzyme through specific hydrogen bonding patterns. The sulfur atom of the benzothiazole ring interacts with arginine 158, while oxygen atoms from substituent groups form bonds with glycine 123A and tyrosine 190A residues [3].
Benzothiazole derivatives have shown remarkable efficacy against multidrug-resistant bacterial strains. Minimum inhibitory concentration (MIC) values range from 25 to 200 micrograms per milliliter against various pathogenic bacteria [4]. Specific compounds demonstrated exceptional activity against Escherichia coli with MIC values as low as 3.1 micrograms per milliliter, surpassing the efficacy of ciprofloxacin (MIC = 12.5 micrograms per milliliter) [3].
Table 1: Antimicrobial Activity Data for Benzothiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|---|
| Compound 3 | E. coli | 25 | Ciprofloxacin | 50 |
| Compound 4 | S. aureus | 50 | Vancomycin | 32 |
| Compound 41c | E. coli | 3.1 | Ciprofloxacin | 12.5 |
| Compound 41c | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 |
Structure-activity relationship studies indicate that electron-withdrawing groups, particularly halogens at the 5th position of the benzothiazole ring, significantly enhance antibacterial activity [3]. The presence of chloro or bromo substituents demonstrates superior antimicrobial potency compared to unsubstituted analogs.
Benzothiazole derivatives demonstrate potent anticancer activity through dual inhibition of the AKT and ERK signaling pathways, which are critical for cancer cell survival and proliferation [5] [6] [7].
The phosphoinositide 3-kinase (PI3K)/AKT pathway plays a central role in cancer cell survival. Research demonstrates that benzothiazole compound B7 effectively inhibits AKT phosphorylation in A431 and A549 cancer cell lines [5]. Molecular docking studies reveal that 2-aminobenzothiazole derivatives interact with the adenosine triphosphate binding domain of PI3K gamma enzyme, with compounds OMS1 and OMS2 achieving inhibition rates of 47% and 48% respectively at 100 micromolar concentration [8].
The mitogen-activated protein kinase (MAPK)/ERK pathway regulates cell proliferation and differentiation. Benzothiazole derivatives significantly reduce phosphorylated ERK1/2 levels in hepatocellular carcinoma cells [7]. Western blot analysis confirms that compound YLT322 downregulates phosphorylated p42/44 MAPK, contributing to its apoptotic effects [9].
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Pathway Target | Inhibition (%) |
|---|---|---|---|---|
| Compound B7 | A431 | 4.0 | AKT/ERK | 65-70 |
| OMS5 | A549 | 22.13 | PI3K | 47 |
| OMS14 | MCF-7 | 61.03 | PI3K delta | 65 |
| YLT322 | HepG2 | 15.2 | AKT/MAPK | 60-75 |
Benzothiazole derivatives induce cell cycle arrest predominantly at the G1/S phase transition through modulation of cyclin D1 and Skp2 proteins [7]. These compounds activate both intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3 and caspase-9 activity, elevated Bax expression, and decreased Bcl-2 levels [9] [10].
The mitochondrial pathway plays a crucial role in benzothiazole-induced apoptosis. Treatment with these compounds results in loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade [11] [12]. Reactive oxygen species generation contributes to the apoptotic mechanism by inducing DNA damage and disrupting cellular homeostasis [10] [12].
Benzothiazole derivatives demonstrate promising anthelmintic activity against various parasitic helminths through multiple mechanisms targeting parasite-specific metabolic pathways [17] [18] [19].
The anthelmintic activity of benzothiazole derivatives primarily involves inhibition of tubulin polymerization in parasitic nematodes, similar to established benzimidazole anthelmintics [20]. These compounds disrupt microtubule formation essential for parasite motility and reproduction. Additionally, benzothiazole derivatives target mitochondrial electron transport systems unique to helminths, particularly the NADH-fumarate reductase complex [21].
Research demonstrates significant activity against Schistosoma mansoni, with thiazole-containing compounds achieving 100% mortality within 144 hours at concentrations of 80-100 micrograms per milliliter [18]. The most effective compound, LpQM-45, exhibited superior schistosomicidal properties with IC50 values ranging from 24.69 to 46.20 micrograms per milliliter [18].
Table 4: Anthelmintic Activity of Benzothiazole Derivatives
| Compound | Target Parasite | IC50 (µg/mL) | Mortality (%) | Exposure Time |
|---|---|---|---|---|
| LpQM-45 | S. mansoni | 24.69-46.20 | 100 | 144h |
| Compound 24 | Paramphistomum | 80 | 100 | 2h |
| BZ6 | H. polygyrus | 5.3 | 100 | 24h |
| BZ12 | T. muris | 8.1 | 81 | 24h |
Structure-activity relationship studies reveal that phthalyl thiazole compounds possess enhanced anthelmintic properties compared to simple thiazole derivatives [18]. The presence of electron-withdrawing substituents, particularly chloro and methoxy groups, correlates with increased antiparasitic activity [19]. Trimethoxylated derivatives demonstrate superior efficacy against Schistosoma mansoni compared to dimethoxylated analogs, attributed to increased electronic density and improved target recognition [19].